molecular formula C13H19FN2O3S B355622 2-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol CAS No. 941002-52-4

2-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol

Cat. No.: B355622
CAS No.: 941002-52-4
M. Wt: 302.37g/mol
InChI Key: JIKJVSXJXJYLTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol is a chemical compound with the molecular formula C13H19FN2O3S It is a piperazine derivative that contains a fluoro-substituted phenyl group and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol typically involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with piperazine, followed by the addition of ethanol. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 2-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)acetaldehyde.

    Reduction: Formation of 2-(4-((4-Fluoro-3-methylphenyl)sulfanyl)piperazin-1-yl)ethanol.

    Substitution: Formation of 2-(4-((4-Amino-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol.

Scientific Research Applications

2-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-((4-Methylphenyl)sulfonyl)piperazin-1-yl)ethanol
  • 2-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)ethanol
  • 2-(4-((4-Bromophenyl)sulfonyl)piperazin-1-yl)ethanol

Uniqueness

2-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol is unique due to the presence of the fluoro group, which can influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and binding affinity to certain targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-[4-(4-fluoro-3-methylphenyl)sulfonylpiperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O3S/c1-11-10-12(2-3-13(11)14)20(18,19)16-6-4-15(5-7-16)8-9-17/h2-3,10,17H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKJVSXJXJYLTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.